1,2-Hexanediol, dinitrate

Atmospheric chemistry Environmental fate modeling Gas-water partitioning

1,2-Hexanediol dinitrate (CAS 110539-07-6) is a vicinal C6 alkyl dinitrate ester belonging to the broader class of organic nitrates (RONO2). Its molecular formula is C6H12N2O6 with a molecular weight of 208.17 g/mol, and its IUPAC name is 1-nitrooxyhexan-2-yl nitrate.

Molecular Formula C6H12N2O6
Molecular Weight 208.17 g/mol
CAS No. 110539-07-6
Cat. No. B12652232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Hexanediol, dinitrate
CAS110539-07-6
Molecular FormulaC6H12N2O6
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-]
InChIInChI=1S/C6H12N2O6/c1-2-3-4-6(14-8(11)12)5-13-7(9)10/h6H,2-5H2,1H3
InChIKeyYUWYAYLMKPCSHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Hexanediol Dinitrate (CAS 110539-07-6) – Sourcing Guide for a Vicinal Alkyl Dinitrate with Quantified Physicochemical Differentiation


1,2-Hexanediol dinitrate (CAS 110539-07-6) is a vicinal C6 alkyl dinitrate ester belonging to the broader class of organic nitrates (RONO2). Its molecular formula is C6H12N2O6 with a molecular weight of 208.17 g/mol, and its IUPAC name is 1-nitrooxyhexan-2-yl nitrate [1]. The compound contains two nitrate ester groups on adjacent (1,2-) carbon positions of a linear six-carbon chain. This vicinal substitution pattern distinguishes it from its non-vicinal positional isomer (1,6-hexanediol dinitrate) and places it within a homologous series of 1,2-alkanediol dinitrates (C2–C10) for which systematic physicochemical property data have been experimentally determined [2]. The compound is catalogued in the NIST Chemistry WebBook and the Henry's Law Constants compilation [1][3].

Why 1,2-Hexanediol Dinitrate Cannot Be Replaced by a Generic Alkyl Dinitrate – Physicochemical Property Gradients Across the Homologous Series


Alkyl dinitrates are not interchangeable commodities. Within the 1,2-alkanediol dinitrate homologous series, every additional methylene group shifts the compound's gas-water partitioning, aqueous solubility, vapor pressure, and lipophilicity by quantifiable increments [1]. A procurement choice between 1,2-hexanediol dinitrate (C6) and its nearest homologs—1,2-pentanediol dinitrate (C5) or 1,2-butanediol dinitrate (C4)—directly impacts environmental fate modeling, analytical recovery, and formulation behavior. Furthermore, the vicinal (1,2-) nitrate ester arrangement confers distinct stability and reactivity characteristics relative to non-vicinal positional isomers such as 1,6-hexanediol dinitrate [2][3]. Substituting without accounting for these quantified differences risks invalidating experimental calibration, mispredicting atmospheric partitioning, or introducing uncharacterized reactivity into synthetic or energetic-material workflows.

1,2-Hexanediol Dinitrate – Comparative Quantitative Evidence for Scientific Selection


Henry's Law Constant (Gas-Water Partitioning): Direct Head-to-Head Comparison Across the 1,2-Alkanediol Dinitrate Homologous Series (C2–C6)

The Henry's law solubility constant Hscp for 1,2-hexanediol dinitrate was measured as 9.6×10⁻² mol/(m³Pa) at 298.15 K [1]. This value is 1.35-fold lower than the C5 homolog (1,2-pentanediol dinitrate, 1.3×10⁻¹ mol/(m³Pa)), 2.2-fold lower than the C4 homolog (1,2-butanediol dinitrate, 2.1×10⁻¹), 3.3-fold lower than the C3 homolog (1,2-propanediol dinitrate, 3.2×10⁻¹), and 8.1-fold lower than the C2 homolog (1,2-ethanediol dinitrate, 7.8×10⁻¹), all measured by the same method [1][2]. A lower Hscp indicates higher water solubility and lower volatility, directly affecting atmospheric multiphase partitioning predictions.

Atmospheric chemistry Environmental fate modeling Gas-water partitioning

Octanol-Water Partition Coefficient (Log POW): Increment-Based Differentiation Within the Alkyl Dinitrate Homologous Series

Fischer & Ballschmiter (1998) determined log POW for 26 alkyl dinitrates by C18 reversed-phase HPLC, reporting a range from log POW = 1.4 (1,2-ethyl dinitrate, C2) to log POW = 5.9 (1,2-decyl dinitrate, C10) [1]. Using the experimentally validated Hansch-Leo increment method (±0.15 log units agreement with measured values), each methylene group contributes approximately +0.56 log units [1]. This places 1,2-hexanediol dinitrate (C6) at an estimated log POW of ~3.6–3.7, representing a >100-fold increase in octanol-water partition coefficient relative to the C2 homolog and a ~3.6-fold increase relative to the C4 homolog [2]. The experimental data confirm that the increment method is reliable within the series, though the specific C6 measured value is embedded in the full 26-compound dataset of the primary paper.

Lipophilicity prediction Bioaccumulation assessment RP-HPLC method development

Vicinal (1,2-) vs Non-Vicinal (1,6-) Hexanediol Dinitrate: Structural Isomer Differentiation with Consequences for Stability, Formation Pathways, and Environmental Detection

1,2-Hexanediol dinitrate is a vicinal dinitrate (nitrate groups on adjacent carbons), whereas 1,6-hexanediol dinitrate is a non-vicinal (terminal) dinitrate. Kastler & Ballschmiter (1999) reported the first identification of 13 non-vicinal dinitrates in ambient air, noting that vicinal dinitrates such as 1,2-hexanediol dinitrate form predominantly via the gas-phase addition of N2O5 to 1-hexene, yielding 1,2-hexanedioldinitrate as a main product [1][2]. In contrast, non-vicinal 1,6-hexanediol dinitrate is not formed by this olefin oxidation pathway but rather through other atmospheric processes. This mechanistic divergence means the two isomers serve as tracers for different atmospheric chemical processes. Furthermore, the cytotoxicity profile differs: 1,6-hexanediol dinitrate was identified among the most toxic compounds in a panel of 27 organic nitrates tested against mice splenocytes, whereas vicinal dinitrates with cyclic or cage structures showed lower toxicity [3].

Isomer-specific analysis Atmospheric formation mechanism Nitrate ester stability

Synthesis Route Specificity: Boronate-Intermediate Method Enables Selective Vicinal Dinitrate Production in High Yield

US Patent 6,072,071 describes a process specifically designed for preparing 1,2- and 1,3-dinitrate esters from polyols containing vicinal or 1,3-diol fragments [1]. The method employs an alkyl or aryl boronic acid to form a cyclic boronate ester intermediate that protects the 1,2- or 1,3-diol functionality, followed by reaction with dinitrogen pentoxide (N2O5) under anhydrous conditions to directly generate the dinitrate ester [1]. This two-step sequence avoids the aggressive and non-specific mixed-acid (HNO3/H2SO4) nitration that can lead to side reactions, oxidative degradation, and low yields with polymeric or sensitive substrates [1]. The patent explicitly encompasses 1,2-hexanediol as a substrate polyol. This synthetic route is inapplicable to non-vicinal diols (e.g., 1,6-hexanediol), which cannot form the requisite cyclic boronate ester, providing a clear process-chemistry basis for selecting the vicinal isomer when the boronate-N2O5 method is the preferred synthetic strategy.

Selective nitration Energetic materials synthesis Process chemistry

1,2-Hexanediol Dinitrate – Evidence-Backed Application Scenarios for Research and Industrial Procurement


Atmospheric Chemistry Research: Quantitative Tracer for Olefin-NOx Oxidation Pathways

1,2-Hexanediol dinitrate serves as a specific marker compound for the N2O5-initiated oxidation of 1-hexene in ambient air and smog-chamber studies [1]. Its measured Henry's law constant of 9.6×10⁻² mol/(m³Pa) [2] enables accurate multiphase partitioning calculations in atmospheric transport models. Unlike its non-vicinal 1,6-isomer, which forms through distinct chemistry [3], the vicinal isomer directly traces olefin-NOx reaction pathways. Researchers conducting source-apportionment of organic nitrogen species in the troposphere require isomerically pure 1,2-hexanediol dinitrate as a chromatographic and mass spectrometric reference standard.

Environmental Fate and Partitioning Modeling: Validated Physicochemical Input Parameters for the C6 Homolog

The experimentally determined Henry's law constant (9.6×10⁻² mol/(m³Pa)) and the log POW estimated at ~3.6–3.7 (by validated increment method from the Fischer & Ballschmiter 26-compound dataset) [1] make 1,2-hexanediol dinitrate a well-characterized data point within the alkyl dinitrate homologous series. Environmental chemists modeling the air-water-sediment distribution of bifunctional organic nitrates can use these parameters with confidence, avoiding the error introduced by substituting the more volatile C2 or C3 homologs, which differ in Hscp by 8.1-fold and 3.3-fold respectively [1][2].

Energetic Materials and Propellant Intermediate: Vicinal Dinitrate via Selective Boronate-N2O5 Synthesis

For synthetic chemists working on energetic materials, 1,2-hexanediol dinitrate is accessible through the selective and high-yielding cyclic boronate/N2O5 route described in US Patent 6,072,071 [3]. This method is structurally specific to 1,2- and 1,3-diols and cannot be applied to non-vicinal diols such as 1,6-hexanediol. The vicinal dinitrate ester product can serve as a precursor or model compound for polymeric energetic binders based on nitrated polyols. The quantitative structure-property relationships established for the 1,2-alkanediol dinitrate series allow predictive tuning of oxygen balance, thermal stability, and plasticizer compatibility by selecting the appropriate chain length.

Analytical Method Development: Isomer-Specific Reference Standard for Alkyl Dinitrate Identification in Complex Environmental Matrices

The differentiation between vicinal and non-vicinal hexanediol dinitrates is analytically consequential. Gas chromatographic retention indices and mass spectral fragmentation patterns differ between the 1,2- and 1,6-isomers [3][4]. Laboratories developing GC-MS or LC-MS methods for alkyl dinitrate quantification in air, water, or biological samples require authentic, isomerically specified 1,2-hexanediol dinitrate to establish retention time windows, calibration curves, and fragmentation libraries. Using the incorrect isomer would lead to peak misassignment and quantitative errors, particularly given the co-occurrence of multiple alkyl dinitrate congeners in environmental samples.

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